molecular formula C17H18ClN5O3 B499426 4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B499426
M. Wt: 375.8g/mol
InChI Key: LPOGRJDCHBFBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an oxadiazole ring, a furyl group, and a chlorinated phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 5-(3-chloro-2-methylphenyl)-2-furyl precursor. This can be achieved through a Friedel-Crafts acylation reaction followed by a reduction step . The next step involves the formation of the oxadiazole ring, which can be synthesized using a cyclization reaction with appropriate reagents and conditions . Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furanones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring, a furyl group, and a chlorinated phenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8g/mol

IUPAC Name

4-amino-N-[2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O3/c1-10-12(3-2-4-13(10)18)14-6-5-11(25-14)9-20-7-8-21-17(24)15-16(19)23-26-22-15/h2-6,20H,7-9H2,1H3,(H2,19,23)(H,21,24)

InChI Key

LPOGRJDCHBFBPL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.